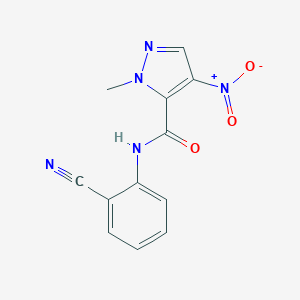![molecular formula C22H17NO3 B416558 2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416558.png)
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a phenoxy group with an isoindole-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with an isoindole-dione precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the phenoxy or isoindole-dione moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds.
Aplicaciones Científicas De Investigación
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in drug development and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-3,5-Dimethyl-phenoxy)-N-furan-2-ylmethyl-acetamide
- 2,4-Dichlorophenoxyacetic acid
- Thiazole derivatives
Uniqueness
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a phenoxy group and an isoindole-dione core This structure provides distinct chemical and biological properties that are not found in other similar compounds
Propiedades
Fórmula molecular |
C22H17NO3 |
|---|---|
Peso molecular |
343.4g/mol |
Nombre IUPAC |
2-[4-(2,3-dimethylphenoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H17NO3/c1-14-6-5-9-20(15(14)2)26-17-12-10-16(11-13-17)23-21(24)18-7-3-4-8-19(18)22(23)25/h3-13H,1-2H3 |
Clave InChI |
RCZBOBBLHZCFMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C |
SMILES canónico |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 5-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B416476.png)

![N-[(2,4-Dimethoxyphenyl)methylideneamino]-4-methyl-6-phenyl-pyrimidin-2-amine](/img/structure/B416479.png)
![3-Bromo-2-(morpholin-4-ylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B416480.png)
![Diethyl 5-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B416485.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416486.png)
![3-chloro-5-phenyl-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416487.png)
![3-chloro-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416488.png)
![3-bromo-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416489.png)
![Diethyl 5-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B416490.png)
![Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B416492.png)
![N-[3,5-bis(2-methylphenoxy)phenyl]-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416494.png)


